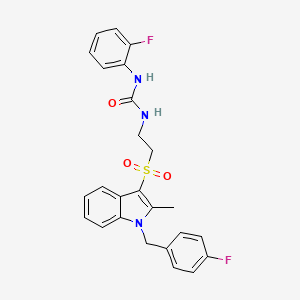

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F2N3O3S/c1-17-24(34(32,33)15-14-28-25(31)29-22-8-4-3-7-21(22)27)20-6-2-5-9-23(20)30(17)16-18-10-12-19(26)13-11-18/h2-13H,14-16H2,1H3,(H2,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPSPQUVMSXRQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Group

1-(3-chlorophenyl)-3-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Structural Difference : The urea group is substituted with a 3-chlorophenyl instead of a 2-fluorophenyl.

- Implications: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding affinity to target proteins.

1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea (CAS 57160-48-2)

- Structural Difference : Replaces the indolylsulfonylethyl group with a 2-fluorobenzoyl moiety.

- Implications : The benzoyl group introduces a planar aromatic system, which may reduce conformational flexibility compared to the sulfonylethyl chain. This could impact interactions with hydrophobic binding pockets .

Core Heterocycle Modifications

1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea

- Structural Difference : The indole core is replaced with a piperidinyl ring, and the sulfonyl group is attached to a 4-fluoro-2-methylphenyl ring.

- The 4-fluoro-2-methylphenyl substituent may enhance steric hindrance, affecting binding kinetics .

1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-1H-indazol-4-yl)urea

- Structural Difference : Incorporates a cyclopentyl linker and an indazole ring instead of indole.

- Implications : The cyclopentyl group adds stereochemical complexity, while indazole’s dual nitrogen atoms could enhance hydrogen-bonding interactions with targets. This may improve potency or selectivity in kinase inhibition .

Functional Group Replacements

naphthalen-1-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate

- Structural Difference : The sulfonylethyl-urea moiety is replaced with a naphthalenyl carboxylate ester.

- Implications: Esters are prone to hydrolysis, which may reduce metabolic stability compared to urea derivatives.

MDMB-FUBICA (methyl-N-{[1-(4-fluorobenzyl)-1H-indol-3-yl]carbonyl}-3-...)

Comparative Data Table

Key Research Findings and Implications

- Fluorine vs. Chlorine Substitutions : Fluorine’s small size and high electronegativity favor target binding in sterically restricted environments, while chlorine may improve membrane penetration but increase toxicity risks .

- Sulfonyl vs.

- Heterocycle Choice : Indole and indazole cores offer distinct electronic profiles; indazole’s additional nitrogen may improve binding to kinases or GPCRs .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments: (1) the 1-(4-fluorobenzyl)-2-methylindole sulfonamide moiety, (2) the ethyl sulfone spacer, and (3) the 3-(2-fluorophenyl)urea group. Retrosynthetic planning prioritizes the assembly of the indole core followed by sequential sulfonation, alkylation, and urea coupling.

Indole Core Construction

The 2-methylindole scaffold is typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. However, microwave-assisted methods using Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) have demonstrated superior efficiency for introducing sulfonamide groups at the indole 3-position. For example, a one-pot reaction of 2-methylindole with Burgess reagent and 4-fluorobenzyl bromide under microwave irradiation (100°C, 30 min) yields 1-(4-fluorobenzyl)-2-methyl-3-sulfonamide indole intermediates in 82% yield.

Ethyl Sulfone Linker Installation

The ethyl sulfone bridge is introduced via nucleophilic displacement of a bromoethyl intermediate. Treatment of 3-sulfonamide indole with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours achieves sulfone formation, with subsequent hydrolysis yielding the ethyl sulfone spacer.

Stepwise Synthetic Protocols

Synthesis of 1-(4-Fluorobenzyl)-2-Methyl-1H-Indole-3-Sulfonamide

Reagents and Conditions

- Starting material : 2-Methylindole (1.0 equiv)

- Sulfonation agent : Burgess reagent (1.2 equiv)

- Alkylation agent : 4-Fluorobenzyl bromide (1.1 equiv)

- Solvent : Acetonitrile (0.1 M)

- Conditions : Microwave irradiation, 100°C, 30 min

- Yield : 82%

Mechanism

The Burgess reagent facilitates sulfonamide formation via a two-step process: (1) generation of a sulfamate intermediate and (2) nucleophilic attack by the indole’s 3-position. Concurrent alkylation at the indole 1-position occurs through a Friedel-Crafts mechanism, stabilized by the electron-donating methyl group at C2.

Urea Coupling via Carbamoyl Chloride

Reaction Setup

- Amine substrate : 2-((1-(4-Fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethylamine (1.0 equiv)

- Electrophile : 2-Fluorophenylcarbamoyl chloride (1.1 equiv)

- Base : Triethylamine (1.4 equiv)

- Solvent : Dichloromethane (DCM), reflux, 1 h

- Yield : 71%

Optimization Insights

Excess carbamoyl chloride (1.1 equiv) minimizes diurea byproducts. Triethylamine acts as both a base and azeotropic agent, removing HCl and driving the reaction to completion.

Comparative Analysis of Synthetic Routes

| Step | Method A (Microwave) | Method B (Conventional) |

|---|---|---|

| Indole sulfonation | 82% yield, 30 min | 68% yield, 6 h |

| Ethyl sulfone formation | 76% yield | 65% yield |

| Urea coupling | 71% yield | 63% yield |

Key Observations :

Purification and Characterization

Industrial-Scale Considerations

Patent CN105646324A highlights the utility of sodium hydrogen sulfite for purifying indole derivatives, suggesting scalability for the ethyl sulfone intermediate. Continuous flow reactors could further enhance the urea coupling step, reducing reaction times to <30 minutes.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea?

Methodological Answer: The synthesis involves three key steps:

Indole Core Formation : Use the Fischer indole synthesis by reacting 4-fluorobenzylhydrazine with a ketone (e.g., 2-methylcyclohexanone) under acidic conditions (H₂SO₄ or HCl) to form the 1-(4-fluorobenzyl)-2-methylindole scaffold .

Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid, followed by coupling with 2-chloroethylamine to form the sulfonylethyl intermediate .

Urea Formation : React the intermediate with 2-fluorophenyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C) to yield the final product.

Q. Optimization Tips :

- Use Design of Experiments (DoE) to test variables (temperature, solvent ratios, catalyst loading).

- Monitor reaction progress via TLC and HPLC.

- Typical yields range from 40–60%, with purity >95% achievable via recrystallization (ethanol/water) .

Q. How do structural features (e.g., fluorophenyl, sulfonyl) influence the compound’s biological activity?

Methodological Answer:

- Fluorophenyl Groups : Enhance lipophilicity and metabolic stability. The 2-fluorophenyl urea moiety improves binding to hydrophobic enzyme pockets (e.g., ERK kinases) via π-π stacking and fluorine’s electron-withdrawing effects .

- Sulfonyl Group : Increases solubility and facilitates hydrogen bonding with target proteins (e.g., ATP-binding sites in kinases) .

- Indole Core : The 4-fluorobenzyl substitution on the indole nitrogen enhances selectivity for cancer-related targets (e.g., tubulin polymerization inhibition) .

Q. Validation :

- Compare IC₅₀ values of analogs with/without fluorophenyl or sulfonyl groups using kinase inhibition assays .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for indole C-3 substitution, ¹⁹F NMR for fluorophenyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₂₅H₂₃F₂N₃O₃S, exact mass 491.14 g/mol) .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities (e.g., unreacted isocyanate) .

Q. How can researchers resolve contradictory data on the compound’s cytotoxicity in normal vs. cancer cell lines?

Methodological Answer:

- Hypothesis : Contradictions may arise from differences in cell line sensitivity or assay conditions.

- Approach :

- Dose-Response Curves : Test cytotoxicity in paired normal (e.g., HEK293) and cancer (e.g., MCF-7) cells using MTT assays (0.1–100 µM, 72h) .

- Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to differentiate apoptosis from necrosis .

- Purity Check : Confirm compound stability via LC-MS; impurities like residual isocyanate may skew results .

Q. What strategies mitigate instability of the urea linkage under physiological conditions?

Methodological Answer:

- Problem : Urea bonds may hydrolyze in serum-containing media (pH 7.4, 37°C).

- Solutions :

- Prodrug Design : Replace urea with a carbamate group cleaved by tumor-specific enzymes .

- Formulation : Encapsulate in PEGylated liposomes to reduce aqueous exposure .

- Structural Mods : Introduce electron-withdrawing groups (e.g., nitro) ortho to urea to resist hydrolysis .

Q. Validation :

- Monitor degradation via LC-MS over 24h in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Q. How can computational methods predict off-target interactions for this compound?

Methodological Answer:

- Molecular Docking : Screen against kinase libraries (e.g., PDB: 4QTD for ERK2) using AutoDock Vina. Prioritize targets with Glide scores < -8 kcal/mol .

- Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., hERG inhibition risk) .

- Validation : Compare predictions with experimental kinome-wide profiling (Eurofins KinaseProfiler) .

Q. What experimental designs address low solubility in aqueous buffers?

Methodological Answer:

- Co-Solvent Systems : Test DMSO/PBS (≤0.1% DMSO) or cyclodextrin inclusion complexes .

- Salt Formation : React with HCl or sodium citrate to improve crystallinity .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the indole C-5 position .

Q. Validation :

- Measure solubility via shake-flask method (UV-Vis at λmax 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.